GTx 006;Z-Toremifene

説明

Overview of SERM Class and Research Significance

Selective Estrogen Receptor Modulators (SERMs) represent a critical class of compounds that interact with estrogen receptors (ERs), exhibiting tissue-specific agonist or antagonist activities ontosight.aiwikidoc.orgwikipedia.orgdovepress.comnih.govresearchgate.netcancer.govwikipedia.orgnih.govlbbc.orgresearchgate.netnewdrugapprovals.orgnih.gov. These molecules are designed to leverage the complex role of estrogen in various physiological processes by selectively modulating its effects across different tissues. SERMs bind to both ERα and ERβ subtypes, influencing gene transcription through differential recruitment of co-regulatory proteins and inducing specific conformational changes in the receptor wikipedia.orgdovepress.com.

The research significance of SERMs is profound, particularly in the management of hormone-dependent diseases. They are instrumental in treating and preventing conditions such as estrogen receptor-positive breast cancer, where they act as antagonists to inhibit tumor cell proliferation ontosight.aiwikidoc.orgwikipedia.orgnih.govnih.gov. Conversely, in tissues like bone, SERMs can function as agonists, contributing to the maintenance of bone density and potentially preventing osteoporosis ontosight.aiwikidoc.orgwikipedia.orgnih.govnih.gov. Beyond these primary applications, SERMs are also explored for their neuroprotective properties and their utility in managing side effects associated with androgen deprivation therapy (ADT) in prostate cancer patients newdrugapprovals.orgnih.govbioscientifica.comfiercebiotech.comresearchgate.netdrugs.com. The ability to achieve differential effects in various tissues makes SERMs a versatile therapeutic strategy, offering targeted interventions with potentially reduced systemic side effects compared to traditional hormone therapies dovepress.comresearchgate.netnih.gov.

Historical Context of Z-Toremifene (GTx 006) in Preclinical Discovery and Development

Toremifene (B109984), a triphenylethylene (B188826) derivative, is structurally related to tamoxifen (B1202), a pioneering SERM cancer.govwikipedia.orgnih.govnih.gov. Toremifene itself exists as two geometric isomers: the E-isomer and the Z-isomer. Z-Toremifene is specifically identified as GTx 006 cancer.govwikipedia.orgnewdrugapprovals.orgresearchgate.net. The development of GTx 006 arose from systematic research efforts aimed at refining the therapeutic profile of tamoxifen analogs, seeking to enhance efficacy and potentially improve metabolic stability .

Research Rationale for Investigating Z-Toremifene (GTx 006)

The investigation into Z-Toremifene (GTx 006) was driven by the scientific imperative to develop SERMs with enhanced tissue selectivity and potentially improved pharmacological profiles compared to earlier generations of these compounds . A key rationale was to leverage the specific structural modifications, particularly the chlorine atom substitution, to alter interactions with the estrogen receptor .

Research indicated that GTx 006's chlorine substitution conferred distinct steric and electronic properties that could lead to improved tissue selectivity. Unlike tamoxifen, which can exhibit partial agonist activity in uterine tissue, the bulkier chlorine atom in GTx 006 was hypothesized to hinder coactivator recruitment in non-target tissues, thereby enhancing its selective action . Structural studies, including X-ray crystallography, provided insights into GTx 006's mechanism by revealing its ability to induce a specific conformational change in the ER ligand-binding domain (LBD). This change stabilizes Helix-12 in an antagonistic orientation, which is crucial for reducing the transcriptional activation of estrogen-responsive genes in breast tissue while minimizing unwanted stimulation in the uterus .

Furthermore, the presence of estrogen receptors in prostate tissue prompted research into GTx 006's potential role in prostate cancer chemoprevention and the management of side effects associated with androgen deprivation therapy newdrugapprovals.orgnih.govfiercebiotech.comresearchgate.net. Preclinical models demonstrated GTx 006's capacity to inhibit the proliferation of prostate cells and reduce the incidence of precancerous lesions and prostate cancer researchgate.net.

Data Tables

Table 1: Structural Comparison of Tamoxifen and GTx-006 (Z-Toremifene)

| Property | Tamoxifen | GTx-006 (Z-Toremifene) |

| Core Structure | Triphenylethylene | Chlorinated triphenylethylene |

| Key Substitutions | Ethyl group at 4-position | Chlorine at 4-position, dimethylaminoethoxy |

| Molecular Formula | C₂₆H₂₉ClNO | C₂₆H₂₈ClNO (base molecule) wikipedia.org |

| SERM Generation | First-generation | Second-generation |

Table 2: Summary of Preclinical Research Findings for GTx-006 (Z-Toremifene)

| Research Finding | Description | Source |

| Antiestrogenic Activity in Breast Cancer Models | Demonstrated potent antiestrogenic activity in ER-positive breast cancer models. | |

| In Vitro Anti-proliferative Activity | Exhibited 50% inhibitory concentrations (IC50) comparable to tamoxifen in in vitro assays. | |

| Receptor Dissociation Rates | Showed prolonged receptor dissociation rates when compared to tamoxifen in preclinical studies. | |

| Estrogen Receptor (ER) Conformation | Induces a specific conformational change in the ER ligand-binding domain (LBD), stabilizing Helix-12 in an antagonistic orientation. | |

| Mechanism for Tissue Selectivity | The presence of a bulkier chlorine atom is suggested to impede coactivator recruitment in non-target tissues, thereby enhancing tissue selectivity. | |

| Prostate Cancer Preclinical Efficacy | In transgenic mouse models, Z-Toremifene was shown to eliminate high-grade prostatic intraepithelial neoplasia (PIN) and reduce the incidence of prostate cancer. | researchgate.net |

特性

分子式 |

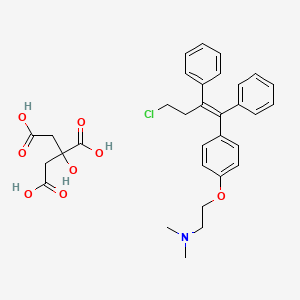

C32H36ClNO8 |

|---|---|

分子量 |

598.1 g/mol |

IUPAC名 |

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |

InChIキー |

IWEQQRMGNVVKQW-BTKVJIOYSA-N |

異性体SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

正規SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

製品の起源 |

United States |

Molecular Mechanisms of Action of Z Toremifene Gtx 006

Estrogen Receptor (ER) Binding and Modulation

The cornerstone of Z-Toremifene's mechanism of action lies in its ability to bind to and modulate the activity of estrogen receptors (ERs), primarily ERα and ERβ.

Competitive Binding to Estrogen Receptors

Z-Toremifene functions as a competitive antagonist of estradiol (B170435) at the estrogen receptor. drugbank.com It vies with the endogenous estrogen, 17β-estradiol, for binding to the ligand-binding domain of ERs. drugbank.com This competitive inhibition is central to its antiestrogenic effects in specific tissues. In human breast adenocarcinoma-derived cytosols, toremifene (B109984) has been shown to effectively compete with estradiol for binding to the estrogen receptor protein. drugbank.com

Tissue-Specific Agonist and Antagonist Activities on Estrogen Receptors

A defining characteristic of Z-Toremifene as a SERM is its capacity to exert tissue-specific agonist and antagonist effects. drugbank.comnih.gov In breast tissue, it predominantly acts as an estrogen antagonist, thereby blocking the proliferative signals mediated by estrogen that are crucial for the growth of hormone-responsive breast cancer cells. drugbank.comcancer.gov Conversely, in other tissues such as bone and the cardiovascular system, Z-Toremifene exhibits estrogenic (agonist) activity. drugbank.comnih.gov It has also been noted to have weak estrogenic effects on uterine tissue. drugbank.com

| Tissue | Effect of Z-Toremifene on Estrogen Receptor |

| Breast | Antagonist |

| Bone | Agonist |

| Cardiovascular System | Agonist |

| Uterus | Weak Agonist |

Estrogen Receptor Dimerization and Co-regulator Recruitment

Upon ligand binding, estrogen receptors typically form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ), which then bind to estrogen response elements (EREs) on the DNA. The conformation of the receptor induced by the ligand dictates the recruitment of co-regulator proteins—co-activators or co-repressors—which ultimately determines the transcriptional outcome.

As an antagonist in breast cancer cells, Z-Toremifene binding to the ER is thought to induce a conformational change that favors the recruitment of co-repressors , such as Silencing Mediator for Retinoid and Thyroid Receptors (SMRT) and Nuclear Receptor Co-repressor (N-CoR). nih.govnih.govresearchgate.net This contrasts with estradiol, which promotes the recruitment of co-activators like Steroid Receptor Coactivator-1 (SRC-1). nih.gov The differential recruitment of these co-regulators is a key determinant of the tissue-specific effects of SERMs. nih.gov For instance, in the presence of 4-hydroxytamoxifen, a compound structurally and functionally similar to toremifene, both ERα and ERβ have been shown to bind the co-repressor SMRT. nih.gov

Modulation of Estrogen-Responsive Gene Transcription

The recruitment of co-repressor complexes by the Z-Toremifene-ER complex leads to the transcriptional repression of estrogen-responsive genes that are involved in cell proliferation and survival. One notable example is the modulation of the Breast Cancer Resistance Protein (BCRP/ABCG2) gene. Research has demonstrated that toremifene can significantly downregulate BCRP mRNA and protein levels in an ERα-positive manner. This effect is believed to be mediated by the binding of the Z-Toremifene-ERα complex to an estrogen response element in the BCRP promoter, leading to transcriptional repression.

Interaction with Estrogen-Related Receptor Gamma (ERRγ)

Beyond its interaction with classical estrogen receptors, a metabolite of toremifene, 4-hydroxytoremifene (B1666333), has been identified as an antagonist of the Estrogen-Related Receptor Gamma (ERRγ). ERRγ is an orphan nuclear receptor that plays a role in regulating energy homeostasis and has been implicated in breast cancer. The antagonistic activity of a toremifene metabolite on ERRγ adds another layer of complexity to its molecular mechanism of action.

Downstream Signaling Pathways and Cellular Responses

The modulation of estrogen receptor activity by Z-Toremifene triggers a cascade of downstream signaling events that culminate in specific cellular responses, including the inhibition of cell growth and the induction of apoptosis.

Key signaling pathways affected by Z-Toremifene include:

MAPK Pathway : Toremifene and its metabolites have been shown to suppress the Insulin-like Growth Factor-1 (IGF-1) stimulated cell growth of breast cancer by inhibiting the phosphorylation of ERK1/2 proteins in the MAPK signaling pathway. researchgate.net

PI3K/Akt Pathway : The PI3K/Akt/mTOR pathway is a critical signaling cascade in the development of resistance to endocrine therapies. nih.govmdpi.com SERMs like toremifene are a cornerstone of endocrine therapy for ER-positive breast cancer, and their efficacy can be influenced by the activity of this pathway. nih.gov Crosstalk between ER signaling and the PI3K/Akt pathway is well-established, with each pathway capable of influencing the other. nih.govmdpi.com

Apoptosis : Z-Toremifene has been demonstrated to induce apoptosis in human breast cancer cells. nih.govnih.gov This programmed cell death is a key mechanism for its tumor growth-inhibitory effects. Studies have shown that toremifene treatment can lead to morphological changes characteristic of apoptosis and is associated with elevated levels of mRNAs for testosterone-repressed prostatic message-2 (TRPM-2) and transforming growth factor beta-1 (TGFβ1), both of which may play a role in the growth inhibition process. nih.gov

Induction of Apoptosis

Z-Toremifene has been shown to inhibit the growth of estrogen-sensitive breast cancer cells by inducing apoptosis, a form of programmed cell death. nih.gov In vitro studies on the human breast cancer cell line MCF-7 demonstrated that treatment with toremifene leads to distinct morphological changes characteristic of apoptosis. nih.gov

In one study, time-lapse video microscopy revealed that treating MCF-7 cells with 7.5 microM of toremifene for three days caused approximately 60% of the cells to exhibit features of apoptosis. Concurrently, the rate of mitosis, or cell division, progressively declined to zero over a period of three to four days. nih.gov This dual effect of inducing cell death and halting cell proliferation contributes to its tumor-inhibitory effects. nih.gov

Furthermore, toremifene treatment in both in vitro cell cultures and in vivo tumors grown in nude mice was associated with elevated messenger RNA (mRNA) levels of specific genes linked to apoptosis. nih.gov Notably, the steady-state levels of testosterone-repressed prostatic message-2 (TRPM-2) and tumor growth factor beta-1 (TGF-β1) mRNAs were increased in tumor cells treated with 5-10 microM of toremifene. nih.gov The proteins produced from these mRNAs are believed to play a significant role in the process of growth inhibition. nih.gov

Table 1: Effects of Z-Toremifene on Apoptosis in MCF-7 Breast Cancer Cells

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Cell Morphology | 7.5 µM Toremifene for 3 days | ~60% of cells exhibit apoptotic characteristics | nih.gov |

| Mitosis | 7.5 µM Toremifene | Gradually decreased to zero over 3-4 days | nih.gov |

| Gene Expression (mRNA) | 5-10 µM Toremifene | Elevated levels of TRPM-2 and TGF-β1 | nih.gov |

Regulation of Oncogene Expression

Z-Toremifene's mechanism of action also involves the regulation of genes that control cell signaling and apoptosis, including key oncogenes and tumor suppressor genes. nih.gov Preclinical research in a rat model with R3230AC mammary adenocarcinoma demonstrated that exposure to toremifene resulted in significant changes in the expression of the tumor suppressor protein p53 and the anti-apoptotic protein Bcl-2. nih.gov

The p53 protein plays a crucial role in preventing cancer formation, and its activation can lead to apoptosis. Conversely, Bcl-2 is an oncogene that functions by blocking apoptosis, thereby promoting cell survival. The ability of toremifene to modulate the expression of these two critical proteins is a key aspect of its antitumor activity. nih.gov After three weeks of oral administration in the rat model, distinct changes in the expression levels of both p53 and Bcl-2 were observed, contributing to the understanding of this antiestrogen's mechanisms of action. nih.gov

Table 2: Regulation of Gene Expression by Z-Toremifene in Rat Mammary Adenocarcinoma

| Gene Product | Function | Observed Change with Toremifene | Reference |

|---|---|---|---|

| p53 | Tumor Suppressor | Distinct change in expression | nih.gov |

| Bcl-2 | Anti-apoptotic Oncoprotein | Distinct change in expression | nih.gov |

Modulation of Growth Factor Signaling

Beyond its direct effects on estrogen receptors, Z-Toremifene can inhibit tumor growth by interfering with growth factor signaling pathways. nih.gov Research has shown that toremifene and its metabolites can suppress the growth of breast cancer cells stimulated by Insulin-like Growth Factor 1 (IGF-1).

This inhibition is achieved by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, toremifene and its metabolites inhibit the phosphorylation of the ERK1/2 protein, a critical component of the MAPK pathway. By blocking this step, toremifene effectively halts the downstream signals that would otherwise promote cell growth and proliferation in response to IGF-1. This provides a novel molecular mechanism for its action against IGF-1 dependent breast cancers.

Effects on Hypothalamic-Pituitary-Gonadal Axis in Preclinical Models

Z-Toremifene, as a selective estrogen receptor modulator, interacts with the Hypothalamic-Pituitary-Gonadal (HPG) axis, which regulates hormone production. While detailed preclinical animal studies on this specific aspect are limited, clinical studies in humans provide insight into its mechanistic effects. These studies suggest that toremifene's antiestrogenic effect at the level of the hypothalamus and pituitary gland can lead to an increase in gonadotropin secretion. dntb.gov.ua

In a study involving men with idiopathic oligozoospermia, administration of toremifene led to a significant increase in the serum levels of Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), testosterone (B1683101), and Sex Hormone-Binding Globulin (SHBG). dntb.gov.ua This indicates that by blocking estrogen feedback at the pituitary, toremifene stimulates the release of gonadotropins, which in turn increases testosterone production from the testes. dntb.gov.ua

Table 3: Hormonal Changes Following Toremifene Administration (Clinical Data)

| Hormone/Protein | Observed Change | Reference |

|---|---|---|

| Follicle-Stimulating Hormone (FSH) | Significant Increase | dntb.gov.ua |

| Luteinizing Hormone (LH) | Significant Increase | dntb.gov.ua |

| Testosterone | Significant Increase | dntb.gov.ua |

| Sex Hormone-Binding Globulin (SHBG) | Significant Increase | dntb.gov.ua |

Influence on Insulin-like Growth Factor 1 (IGF-1) and IGF-Binding Proteins in Preclinical Models

Preclinical studies have demonstrated that Z-Toremifene can influence the Insulin-like Growth Factor 1 (IGF-1) system. In a study using athymic mice bearing hormone-dependent MCF-7 tumors, treatment with toremifene alone resulted in a significant decrease in the levels of IGF-1 within the tumors when compared to tumors stimulated by estradiol. nih.gov

This finding highlights an antiestrogenic action of toremifene on the local tumor environment, reducing the availability of a potent mitogen, IGF-1. nih.gov While this specific study focused on IGF-1 levels within the tumor, other research in human subjects has shown that toremifene can also affect circulating IGF-1 and its binding proteins. For instance, studies have reported a decrease in serum IGF-1 concentrations and an increase in Insulin-like Growth Factor-Binding Protein 1 (IGFBP-1) levels following toremifene administration. nih.gov The increase in IGFBP-1 may further limit the bioavailability of free IGF-1 to act on tumor cells. nih.gov

Table 4: Effect of Z-Toremifene on IGF-1 in a Preclinical Model

| Model | Treatment Group | Outcome | Reference |

|---|---|---|---|

| Athymic mice with MCF-7 tumors | Toremifene alone (vs. Estradiol alone) | Significant decrease in tumor IGF-1 levels | nih.gov |

Preclinical Pharmacological Investigations of Z Toremifene Gtx 006

In Vitro Studies

Z-Toremifene (GTx-006) is a selective estrogen receptor modulator (SERM) that has been the subject of extensive preclinical evaluation to characterize its pharmacological activity at the cellular and molecular level. These in vitro investigations have been crucial in elucidating its mechanisms of action, particularly its effects on cancer cell lines.

The primary mechanism of Z-Toremifene's antitumor effect is believed to be its interaction with the estrogen receptor (ER). Consequently, ER-positive cell lines have been fundamental models for its study. The human breast adenocarcinoma cell line, MCF-7 , which expresses high levels of ERα, has been a principal model. In vitro studies have consistently demonstrated that Z-Toremifene inhibits the growth of MCF-7 cells. This anti-proliferative effect is attributed to its ability to competitively bind to estrogen receptors, thereby blocking the growth-stimulatory effects of endogenous estrogens like estradiol (B170435).

Another ER-positive human breast cancer cell line, ZR-75-1 , has also been utilized in preclinical assessments to confirm the compound's activity in hormone-dependent cancer models. The observed effects in these cell lines underscore the ER-antagonistic properties of Z-Toremifene in breast tissue.

The role of Z-Toremifene has also been investigated in prostate cancer, where hormonal signaling is a key driver of disease progression. While the androgen receptor (AR) is the primary therapeutic target, estrogen receptors, particularly ERα, are also expressed in prostate cancer cells and are implicated in tumor biology.

In vitro studies have utilized various AR-expressing prostate cancer cell lines to understand the effects of Z-Toremifene.

LNCaP cells , which express a mutated but functional androgen receptor, have been used to study the interplay between ER and AR signaling. Research indicates that in LNCaP cells, Z-Toremifene does not significantly modulate proliferation, suggesting it does not directly affect the mutated AR's activity in this line. nih.gov

22Rv1 cells are notable for expressing both full-length AR and splice variants, such as AR-V7, which contribute to castration resistance. In this cell line, Z-Toremifene was found to significantly decrease proliferation, but only in the absence of androgens. nih.gov This suggests a potential mechanism of action relevant to androgen-deprived states.

These studies in prostate cancer cell lines suggest that the mechanism of Z-Toremifene may be mediated through estrogen receptor signaling rather than direct interaction with the androgen receptor. researchgate.netnih.gov This is supported by in vivo findings where the compound was effective in a prostate cancer model without altering AR levels. researchgate.net

Z-Toremifene demonstrates a clear, dose-dependent inhibitory effect on the proliferation of various cancer cell lines. In ER-positive breast cancer cells, this effect is potent. For instance, treatment of MCF-7 cells with Z-Toremifene leads to significant growth inhibition. Beyond breast cancer, the compound has been shown to be cytolytic at higher concentrations even in cell lines lacking estrogen receptors, such as in certain anaplastic thyroid carcinoma cells. nih.gov This suggests that at higher concentrations, Z-Toremifene may act through ER-independent mechanisms. nih.gov

The table below summarizes the anti-proliferative effects of Z-Toremifene in different cell line models.

| Cell Line | Cancer Type | Key Receptor Status | Observed Effect of Z-Toremifene |

| MCF-7 | Breast Adenocarcinoma | ER-Positive | Growth inhibition. drugbank.com |

| 22Rv1 | Prostate Carcinoma | AR-Positive (Full-length and Splice Variants) | Decreased proliferation in the absence of androgens. nih.gov |

| LNCaP | Prostate Carcinoma | AR-Positive (Mutated) | No significant modulation of proliferation. nih.gov |

| Anaplastic Thyroid Carcinoma Lines | Thyroid Carcinoma | Primarily ER-Negative | Dose-dependent cytolytic effect with IC50 values ranging from 20.1-58.5 μM. nih.gov |

In addition to inhibiting proliferation, Z-Toremifene actively induces programmed cell death, or apoptosis, in cancer cells. This has been clearly demonstrated in ER-positive MCF-7 breast cancer cells. Time-lapse video microscopy has revealed that treatment with Z-Toremifene causes a significant portion of cells to exhibit the distinct morphological characteristics of apoptosis, including cell shrinkage and membrane blebbing. This induction of apoptosis is a key component of its tumor-regressive action, distinguishing it from a purely cytostatic agent. patsnap.com The pro-apoptotic effect appears to be more robust than that achieved by simple estrogen withdrawal, indicating an active cellular process is triggered by the compound. patsnap.com

Investigations into the molecular sequelae of Z-Toremifene treatment have identified the modulation of specific genes and pathways involved in cell fate decisions. In MCF-7 cells, treatment with Z-Toremifene leads to a decrease in the expression of pS2, a well-known estrogen-responsive gene, confirming the compound's antiestrogenic activity at the transcriptional level. patsnap.com

Furthermore, Z-Toremifene treatment has been shown to elevate the mRNA levels of genes associated with apoptosis and growth inhibition, including:

Testosterone-Repressed Prostatic Message-2 (TRPM-2) , also known as Clusterin, which is often upregulated during apoptosis.

Transforming Growth Factor beta-1 (TGF-β1) , a cytokine with known roles in inhibiting cell growth. patsnap.com

The upregulation of these genes in response to Z-Toremifene provides a molecular basis for its observed effects on apoptosis and cell cycle arrest. patsnap.com By altering the expression of these key regulatory genes, Z-Toremifene shifts the cellular balance away from proliferation and towards programmed cell death. drugbank.compatsnap.com

Molecular and Cellular Pathway Analysis in In Vitro Systems

Gene Expression Profiling

Z-Toremifene, a selective estrogen receptor modulator (SERM), demonstrates the ability to alter the expression of various genes crucial to cell signaling and apoptosis. In a study involving a rat mammary adenocarcinoma model (R3230AC), exposure to toremifene (B109984) resulted in distinct changes in the expression of several key genes. The investigation revealed modulation of genes for steroid receptors, P-glycoprotein, the tumor suppressor protein p53, and the anti-apoptotic protein Bcl-2. aacrjournals.org These alterations in gene expression profiles highlight the compound's mechanism of action beyond simple estrogen receptor antagonism, indicating its influence on multiple pathways that control neoplastic growth and cell survival. aacrjournals.org

Protein Level Modulation

The effects of Z-Toremifene extend to the modulation of circulating protein levels, particularly those involved in the growth hormone (GH) axis. In studies with healthy elderly subjects, oral administration of toremifene demonstrated estrogenic effects on liver protein synthesis. nih.gov Specifically, it led to a significant decrease of approximately 20% in serum concentrations of insulin-like growth factor I (IGF-I) in both men and women. nih.gov Concurrently, there was a marked increase in the levels of insulin-like growth factor-binding protein 1 (IGFBP1) and sex hormone-binding globulin (SHBG). nih.gov The levels of insulin-like growth factor-binding protein 3 (IGFBP3) showed a borderline significant increase. nih.gov These findings suggest a tissue-selective, estrogen-like agonistic action on the liver, while other data from the same study pointed towards an anti-estrogenic effect on the central hypothalamic/somatotrope system. nih.gov

| Protein | Observed Change | Significance |

|---|---|---|

| Insulin-like Growth Factor I (IGF-I) | ~20% Decrease | P = 0.01 |

| IGF-Binding Protein 1 (IGFBP1) | ~1.5-fold to 2.9-fold Increase | P < 0.0001 |

| IGF-Binding Protein 3 (IGFBP3) | ~4% Increase (borderline) | P = 0.032 |

| Sex Hormone-Binding Globulin (SHBG) | Increase | - |

Reporter Gene Assays

Reporter gene assays are fundamental in vitro tools for characterizing the activity of compounds that interact with nuclear receptors like the estrogen receptor (ER). These assays are used to determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a mixed agonist/antagonist. The process typically involves a host cell line, often of human origin (e.g., MCF-7 breast cancer cells or HEK293 cells), which is engineered to express the target receptor (ERα or ERβ). nih.govcancer.gov These cells are also transfected with a reporter gene construct, where a gene encoding a readily measurable protein (like luciferase or β-lactamase) is placed under the control of an estrogen-responsive element (ERE). nih.govcancer.govnih.gov

When a compound like Z-Toremifene is introduced, its binding to the ER dictates the cellular response. If it acts as an agonist, the compound-receptor complex will bind to the ERE and drive the transcription of the reporter gene, resulting in a measurable signal (e.g., light emission from luciferase). elifesciences.org If it acts as an antagonist, it will bind to the ER but prevent the conformational changes necessary for gene transcription, thereby blocking the effect of an agonist like estradiol and resulting in a low or absent signal. elifesciences.org The tissue-selective nature of SERMs like Z-Toremifene can be elucidated through these assays by observing varying degrees of agonism or antagonism in different ER-expressing cell line models.

Metabolic Studies In Vitro

Cytochrome P450 Enzyme Interactions and Metabolite Characterization

The in vitro metabolism of Z-Toremifene is primarily hepatic and extensively mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is N-demethylation, which is carried out predominantly by the CYP3A4 isoform, leading to the formation of the major circulating metabolite, N-desmethyltoremifene. nih.govnih.govmdpi.com

Further hydroxylation reactions produce other key metabolites. Studies using human liver microsomes have shown that the formation of 4-hydroxy-N-desmethyl-toremifene is catalyzed by both CYP2C9 and CYP2D6. nih.gov This differs from the metabolism of the related SERM, tamoxifen (B1202), where CYP2D6 plays a more critical role in its bioactivation. elifesciences.orgnih.gov The lesser dependence of Z-Toremifene's activation on the highly polymorphic CYP2D6 enzyme is a notable metabolic distinction. nih.gov

Z-Toremifene and its primary metabolite, N-desmethyltoremifene, also interact with CYP enzymes as inhibitors. In vitro investigations have demonstrated that toremifene is a competitive inhibitor of CYP3A4; a non-competitive inhibitor of CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1; and a mixed-type inhibitor of CYP2B6. nih.gov No significant inhibition of CYP1A2 or CYP2D6 was observed. nih.gov Furthermore, toremifene has been shown to induce CYP3A4 gene expression and activity in human hepatocytes. nih.gov

The primary metabolites, particularly 4-hydroxytoremifene (B1666333) and 4-hydroxy-N-desmethyltoremifene, are pharmacologically significant. These hydroxylated metabolites exhibit a much greater binding affinity for the estrogen receptor—up to 50-fold higher—and are substantially more potent as antiestrogens than the parent compound. cancer.gov

| CYP Isoform | Role in Metabolism | Inhibitory Effect by Toremifene |

|---|---|---|

| CYP3A4 | Primary enzyme for N-demethylation | Competitive Inhibition; Induction |

| CYP2C9 | Formation of 4-hydroxy-N-desmethyl-toremifene | Non-competitive Inhibition |

| CYP2D6 | Formation of 4-hydroxy-N-desmethyl-toremifene (lesser role) | Not significant |

| CYP2B6 | - | Mixed-type Inhibition |

| CYP2C8 | - | Non-competitive Inhibition |

| CYP2C19 | - | Non-competitive Inhibition |

| CYP2A6 | - | Non-competitive Inhibition |

| CYP2E1 | - | Non-competitive Inhibition |

| CYP1A2 | - | Not significant; No induction |

In Vivo Animal Model Studies

Rodent Models of Estrogen-Dependent Conditions

In vivo studies in rodent models have been instrumental in characterizing the tissue-selective effects of Z-Toremifene.

In models of estrogen-dependent breast cancer, Z-Toremifene demonstrates potent anti-tumor activity. In athymic mice bearing human MCF-7 (ER-positive) breast cancer xenografts, toremifene effectively inhibited estradiol-stimulated tumor growth by over 70%. aacrjournals.orgnih.gov Conversely, it had no effect on the growth of hormone-independent MDA-MB-231 (ER-negative) tumors, confirming its mechanism is mediated through the estrogen receptor pathway. aacrjournals.orgnih.gov In chemically-induced mammary tumor models in rats (using 7,12-dimethylbenzanthracene), toremifene prevented the development of tumors, acting as a tumoristatic agent. nih.gov

The effects of Z-Toremifene on the uterus have been studied in ovariectomized rats. In these models, the compound exhibits partial estrogen agonist properties. nih.gov It produced an increase in uterine wet weight and induced hypertrophy of the luminal epithelial cells to a degree similar to estradiol. However, its stimulatory effect on DNA synthesis in the endometrial stromal and myometrial compartments was less pronounced than that of estradiol. A reliable marker of its estrogen-agonist effect in this tissue was the induction of progesterone (B1679170) receptor expression, which was comparable to the response elicited by estradiol.

Regarding bone, in vitro studies using rat bone cells have shown that Z-Toremifene can induce apoptosis in osteoclasts. nih.gov This action suggests an estrogen-like, bone-protective effect by potentially reducing bone resorption.

| Model | Tissue/Condition | Observed Effect | Classification of Action |

|---|---|---|---|

| Athymic Mouse (MCF-7 Xenograft) | Estrogen-Dependent Mammary Tumor | Inhibited estradiol-stimulated growth | Antagonist |

| Rat (DMBA-induced) | Mammary Tumorigenesis | Prevented tumor development | Antagonist (Tumoristatic) |

| Ovariectomized Rat | Uterus | Increased uterine weight and PR expression | Partial Agonist |

| Rat Osteoclasts (in vitro) | Bone Cells | Induced apoptosis | Agonist |

Mammary Carcinoma Models (e.g., DMBA-induced)

Z-Toremifene, a selective estrogen receptor modulator (SERM), has demonstrated notable antitumor effects in preclinical models of mammary carcinoma. In studies utilizing the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model, a well-established method for studying chemically induced breast cancer, toremifene has shown efficacy in preventing tumor development. nih.govexcli.de When administered after the carcinogen, toremifene effectively inhibited the formation of mammary tumors. nih.gov

The mechanism of action in these models appears to be primarily tumoristatic rather than tumoricidal. Research has shown that the antitumor activity of toremifene was reversed upon cessation of treatment, indicating that it controls tumor growth rather than eradicating the cancer cells entirely. nih.gov This was observed in studies where toremifene inhibited the growth of hormone-dependent MCF-7 breast cancer cells both in vitro and in vivo in an athymic mouse model. nih.gov However, it was ineffective against hormone-independent MDA-MB-231 cells, highlighting its mechanism through the estrogen receptor pathway. nih.gov

Investigations into cell proliferation markers within the DMBA-induced tumor model provided further insight into its effects. In one study, toremifene treatment led to a significant reduction in the volume-corrected mitotic index (M/V INDEX), a measure of cell proliferation, particularly in rapidly growing tumors. nih.gov However, its effect on the S-phase fraction (SPF) as determined by flow cytometry was not statistically significant. nih.gov These findings suggest that the M/V INDEX may be a more sensitive marker for assessing the antiproliferative effects of toremifene in this specific tumor model. nih.gov

| Model | Key Findings | Reference |

| DMBA-induced Rat Mammary Carcinoma | Effective in preventing tumor development. | nih.gov |

| Antitumor activity was reversible, suggesting a tumoristatic effect. | nih.gov | |

| Significantly reduced the volume-corrected mitotic index (M/V INDEX). | nih.gov | |

| Athymic Mouse Model (MCF-7 cells) | Inhibited estradiol-stimulated tumor growth by over 70%. | nih.gov |

| No tumor growth was observed with toremifene treatment alone. | nih.gov |

Ovariectomized Rodent Models

Ovariectomized (OVX) rodent models are frequently used to study the effects of hormonal changes and therapies in a state of estrogen deficiency, mimicking postmenopause. nih.govmdpi.com In this context, Z-Toremifene has been evaluated to understand its estrogenic and antiestrogenic effects on various tissues.

A comparative study in ovariectomized Wistar (Han) rats assessed the uterotrophic responses to toremifene, tamoxifen, and 17β-estradiol. nih.gov The results indicated that toremifene exhibits partial agonist activity on the uterus. Compared to 17β-estradiol, which produced a significant increase in uterine wet weight and DNA synthesis (measured by BrdU incorporation) in the endometrial stroma and myometrium, toremifene induced a smaller increase. nih.gov All three compounds similarly caused luminal epithelial cell hypertrophy. nih.gov

A key difference in their mechanism was observed in the regulation of the nuclear estrogen receptor alpha (nERα). While estradiol decreased the expression of nERα in the luminal epithelial cells from the overexpressed levels seen in control OVX rats, toremifene did not produce this effect. nih.gov However, both toremifene and estradiol increased the expression of nERα and nuclear progesterone receptor (nPR) in the myometrium, with the response of nPR expression being a reliable indicator of an estrogen-agonist effect in the study. nih.gov These findings demonstrate the compound's tissue-selective mixed agonist/antagonist profile.

| Model | Tissue/Endpoint | Effect of Z-Toremifene | Comparison with Estradiol | Reference |

| Ovariectomized Wistar (Han) Rat | Uterine Wet Weight | Minor increase | Smaller increase than estradiol | nih.gov |

| DNA Synthesis (BrdU Index) | Minor increase in stroma & myometrium | Smaller increase than estradiol | nih.gov | |

| Luminal Epithelial Cell Hypertrophy | Induced hypertrophy | Similar effect to estradiol | nih.gov | |

| nERα Expression (Luminal Epithelium) | No decrease | Estradiol caused a decrease | nih.gov | |

| nPR Expression (Myometrium) | Increased expression | Similar effect to estradiol | nih.gov |

Transgenic Animal Models in Prostate Cancer Research

The efficacy of Z-Toremifene has been evaluated in the Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) model, a widely used genetically engineered mouse model for prostate cancer research. nih.govumich.edu In this model, toremifene demonstrated significant chemopreventive effects. nih.govresearchgate.net

Studies showed that TRAMP mice treated with toremifene had a significantly lower incidence of tumors compared to a placebo group. nih.gov Notably, toremifene was found to be more effective than the antiandrogen flutamide (B1673489) in reducing tumor incidence. nih.gov Treatment with toremifene also prevented the development of high-grade prostatic intraepithelial neoplasia (PIN), a precursor to invasive carcinoma. nih.gov

A crucial outcome observed in these studies was the prolonged survival of the toremifene-treated animals. By 33 weeks of age, while 100% of the placebo-treated mice had developed palpable tumors and died, 60% of the mice treated with toremifene remained tumor-free. nih.gov The treatment also increased tumor latency by up to 12 weeks. nih.gov

Interestingly, the chemopreventive action of toremifene occurred in a milieu of elevated total and free testosterone (B1683101) levels, and it did not alter androgen receptor levels in the prostate. nih.govresearchgate.net This suggests that the mechanism of action is likely independent of the androgen pathway and may be mediated through estrogen receptor signaling. nih.govresearchgate.net

| Model | Primary Outcome | Z-Toremifene Effect | Reference |

| TRAMP Mouse | Tumor Incidence | Decreased incidence; more effective than flutamide. | nih.gov |

| Disease Progression | Prevented high-grade prostatic intraepithelial neoplasia. | nih.gov | |

| Survival | Prolonged survival compared to placebo. | nih.gov | |

| Tumor Latency | Increased by up to 12 weeks. | nih.gov |

Investigations in Other Animal Models (e.g., Antiviral Activity)

Beyond its role in cancer, Z-Toremifene has been identified as a potent antiviral agent against filoviruses. High-throughput screening of FDA-approved drugs revealed its activity against Ebola virus (EBOV) and Marburg virus (MARV). emcrit.org In vitro assays confirmed its inhibitory effects on several hemorrhagic fever viruses. emcrit.org

In a mouse model of Ebolavirus infection, toremifene treatment significantly improved survival rates. emcrit.org While untreated mice had a 0% survival rate, treatment with toremifene resulted in a 50% survival rate. emcrit.org The mechanism of this antiviral action is distinct from its estrogen receptor modulation. It acts by inhibiting viral entry into host cells. emcrit.org

Structural and biochemical studies have elucidated the specific mechanism. Toremifene binds directly to the EBOV glycoprotein (B1211001) (GP), which is essential for cell entry. nih.govnih.gov It occupies a cavity between the GP1 and GP2 subunits. nih.govnih.govresearchgate.net This binding destabilizes the glycoprotein, leading to a significant decrease in its melting temperature, and is thought to trigger the premature release of the GP2 subunit. nih.govnih.govresearchgate.net This action prevents the fusion of the viral and endosomal membranes, thereby blocking a critical step in the viral life cycle. nih.govresearchgate.net

In the search for therapeutics against the novel coronavirus, Z-Toremifene has been investigated using computational models as a potential repurposed drug for SARS-CoV-2. researchgate.netnih.gov These in silico studies, employing techniques like homology modeling, molecular docking, and molecular dynamics simulations, have sought to identify potential viral targets for toremifene. researchgate.netnih.govmdpi.com

The computational results suggest two plausible targets for toremifene within the SARS-CoV-2 proteome. nih.gov The primary proposed mechanism involves the inhibition of the spike glycoprotein, which is crucial for viral entry into host cells. researchgate.net By interacting with the spike protein, toremifene could disrupt the fusion between the viral and host cell membranes, a mechanism analogous to its action against the Ebola virus. nih.gov A second potential target identified is the non-structural protein 14 (NSP14), where toremifene might interfere with its function, thereby inhibiting viral replication. researchgate.netnih.gov These computational findings provide a basis for further experimental validation of toremifene's efficacy against SARS-CoV-2. nih.gov

Pharmacodynamic Endpoints in Animal Studies

The pharmacodynamic effects of Z-Toremifene have been assessed using various endpoints in preclinical animal studies, reflecting its diverse mechanisms of action.

In studies assessing its hormonal activity in ovariectomized rats, pharmacodynamic endpoints focused on estrogen-responsive tissues. These included uterine wet weight, luminal epithelial cell hypertrophy, and the BrdU labeling index to measure DNA synthesis and cell proliferation in different uterine compartments. nih.gov Furthermore, the expression levels of nuclear estrogen and progesterone receptors were analyzed via immunohistochemistry to determine the compound's agonist and antagonist effects. nih.gov

In the context of androgen deprivation therapy for prostate cancer, clinical studies in men have identified lipid profiles as a significant pharmacodynamic endpoint. Toremifene treatment led to favorable changes, including significant decreases in total cholesterol, LDL cholesterol, and triglycerides, along with an increase in HDL cholesterol. nih.gov

Effects on Organ Weight and Histology

Preclinical studies in animal models have demonstrated that Z-Toremifene exerts notable effects on hormone-sensitive tissues, leading to changes in both organ weight and histology. In studies involving rats, administration of toremifene citrate (B86180) was associated with a dose-dependent decrease in both food consumption and body-weight gain. nih.gov For instance, in one study, high-dose females exhibited food consumption and body weight that were 79% and 58% of the control group, respectively, while high-dose males showed 73% and 40% of the control values for the same parameters. nih.gov

The most pronounced effects are typically observed in reproductive organs. Uterine weight was significantly reduced in female rats treated with toremifene. nih.gov This antiestrogenic effect on the uterus is a key characteristic, with the compound acting as a potent antagonist in this tissue. nih.gov In some xenograft models, toremifene showed no estrogenic effects on the uterus. nih.gov Histological examinations often correlate with these weight changes, revealing signs of uterine atrophy. iitri.org Conversely, in studies on related selective estrogen receptor modulators (SERMs), an increase in relative ovarian weight has been noted, sometimes accompanied by the formation of ovarian cysts and depletion of corpora lutea. iitri.org In male models, the effects on reproductive organs are also a focus of investigation, reflecting the compound's modulation of hormonal balance.

| Sex | Parameter | Effect in High-Dose Group (vs. Control) |

|---|---|---|

| Female | Body Weight Gain | 58% of Control |

| Male | Body Weight Gain | 40% of Control |

Receptor Occupancy and Gene Expression in Target Tissues

The pharmacological activity of Z-Toremifene is rooted in its interaction with estrogen receptors (ER). drugbank.com As a selective estrogen receptor modulator (SERM), it exhibits a complex profile of estrogenic and antiestrogenic actions that are tissue-dependent. drugbank.com Toremifene binds to estrogen receptors, and preclinical studies have demonstrated its capacity to compete with estradiol for these binding sites in target tissues. drugbank.com Specifically, in cytosols derived from human breast adenocarcinomas, toremifene effectively competes with estradiol for the estrogen receptor protein. drugbank.com

The binding affinity of toremifene for the estrogen receptor is approximately 5% of that of estradiol. nih.gov Despite this lower relative affinity, it demonstrates potent biological activity. When compared to tamoxifen, another well-known SERM, toremifene has an equivalent ER binding capacity. oup.com However, it is suggested to have less estrogen receptor agonist activity in certain tissues like the endometrium. oup.com

Upon binding to the estrogen receptor, the toremifene-ER complex can modulate the transcription of estrogen-responsive genes. In tissues where it acts as an antagonist, such as the breast, it is believed to block the estrogen-supported transcription necessary for tumor growth. drugbank.com In other tissues, it may act as a partial or full agonist, initiating gene transcription. This differential activity, dependent on the specific target organ, is the hallmark of a SERM. drugbank.com

| Characteristic | Finding | Source |

|---|---|---|

| Target Receptor | Estrogen Receptor (ER) | drugbank.com |

| Binding Mechanism | Competitive binding with estradiol | drugbank.com |

| Relative Binding Affinity | ~5% of estradiol | nih.gov |

| Binding Capacity vs. Tamoxifen | Equivalent | oup.com |

Hormonal Axis Modulation in Animal Models

Z-Toremifene's interaction with estrogen receptors extends to the central nervous system, where it can modulate the hypothalamic-pituitary-gonadal (HPG) and other hormonal axes. Preclinical and clinical observations indicate that toremifene has central antiestrogenic effects on the hypothalamic/somatotrope system. nih.gov This can influence the secretion of various pituitary hormones. For example, studies have investigated its impact on the growth hormone (GH)-Insulin-like growth factor 1 (IGF-I) axis, noting that while toremifene may lead to a decrease in IGF-I, it does not significantly alter spontaneous or stimulated GH secretion. nih.gov

Structure Activity Relationship Sar Studies of Z Toremifene Gtx 006 and Analogues

Comparative Analysis with Tamoxifen (B1202)

Z-Toremifene belongs to the first-generation triphenylethylene (B188826) derivative class of SERMs, sharing significant structural and functional similarities with tamoxifen nih.govnih.govnih.govdrugbank.comresearchgate.netresearchgate.net. The core structure of both compounds is a triphenylethylene scaffold, which is crucial for mimicking the effects of natural estrogen and interacting with estrogen receptors (ERs) rsc.org. Z-Toremifene is characterized by a chlorine atom at the 4-position of the chloroethyl group, a modification from tamoxifen's ethyl group nih.govnih.govresearchgate.net. This structural alteration was intended to enhance ER binding affinity and improve metabolic stability .

Pharmacologically, both Z-Toremifene and tamoxifen act as selective estrogen receptor modulators, exhibiting tissue-specific estrogenic (agonist) or antiestrogenic (antagonist) activities depending on the target tissue nih.govdrugbank.comdrugbank.comwikipedia.orgmdpi.com. In breast tissue, both compounds function primarily as antagonists, blocking the proliferative effects of estrogen on cancer cells nih.govdrugbank.comdrugbank.com. Clinical studies have demonstrated comparable efficacy between tamoxifen and Z-Toremifene in the treatment of metastatic breast cancer nih.govresearchgate.net.

A key distinction observed in preclinical studies is the difference in hepatocarcinogenicity. While tamoxifen is hepatocarcinogenic in rats, Z-Toremifene does not exhibit this property, a difference attributed to the presence of the chlorine atom in its structure nih.govresearchgate.net. This suggests a potential advantage in terms of liver safety profile, although clinical relevance of rat data requires careful consideration nih.gov.

The binding affinities of Z-Toremifene to human ERs have been reported, with values for ERα around 20.3 ± 0.1 nM and for ERβ around 15.4 ± 3.1 nM wikipedia.org. In rat ER studies, Z-Toremifene showed a fraction of estradiol's affinity, with its metabolite 4-hydroxytoremifene (B1666333) exhibiting a higher affinity, sometimes exceeding that of estradiol (B170435) wikipedia.org. Molecular docking simulations have placed Z-Toremifene within the ER binding pocket, with calculated binding energies indicating favorable interactions frontiersin.orgrjptonline.orgrjptonline.orgdergipark.org.tr.

Impact of Structural Modifications on ER Binding Affinity and Selectivity

The structure-activity relationship of Z-Toremifene is intrinsically linked to its triphenylethylene core and specific substituents. The chlorine atom on the chloroethyl moiety, differentiating it from tamoxifen, contributes to slight conformational variations and was hypothesized to improve ER binding affinity and metabolic stability frontiersin.org. The triphenylethylene scaffold itself is essential for ER interaction, acting as a template that mimics estrogen's binding rsc.org.

The alkylaminoethoxy side chain, common to triphenylethylene SERMs like tamoxifen and Z-Toremifene, plays a role in inducing specific conformational changes within the ER ligand-binding domain nih.gov. The tertiary amine group within this side chain is particularly important for the activity of these SERMs mdpi.com. Furthermore, metabolites of Z-Toremifene, such as 4-hydroxytoremifene, have demonstrated significantly higher antiestrogenic potency in vitro compared to the parent compound, indicating the importance of metabolic activation for maximal efficacy wikipedia.org.

Influence of Molecular Structure on Tissue-Specific Activity

The characteristic tissue-specific activity of Z-Toremifene, a hallmark of SERMs, is directly influenced by its molecular structure and its interaction with ERs in different cellular environments. This differential activity arises from the ability of the bound ligand to induce distinct conformational changes in the ER, particularly affecting the positioning of helix 12, which in turn dictates the recruitment of co-activators or co-repressors nih.govwikipedia.orgmdpi.com.

Breast Tissue: Z-Toremifene acts as an estrogen antagonist in breast tissue, inhibiting estrogen-driven proliferation of ER-positive cancer cells nih.govdrugbank.comdrugbank.com.

Bone Tissue: It exhibits estrogenic (agonist) activity in bone, contributing to the maintenance or enhancement of bone mineral density, particularly beneficial in postmenopausal women drugbank.comdrugbank.com.

Cardiovascular System: Z-Toremifene demonstrates estrogenic (agonist) effects on the cardiovascular system and has been associated with a significant hypocholesterolemic effect, potentially improving lipid profiles nih.govdrugbank.comdrugbank.com.

Uterine Tissue: The compound displays weak estrogenic effects on uterine tissue drugbank.comdrugbank.com. While similar to tamoxifen, some studies suggest it may have a reduced estrogenic impact on the endometrium compared to tamoxifen nih.gov.

The precise mechanisms underlying this tissue selectivity involve the differential expression of ER subtypes (ERα and ERβ) across tissues, variations in the cellular machinery for transcriptional regulation (co-regulatory proteins), and the specific conformational states adopted by the ER upon ligand binding wikipedia.orgmdpi.com.

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been instrumental in elucidating the molecular interactions of Z-Toremifene with estrogen receptors, providing insights that complement experimental findings.

Molecular Docking Simulations with Estrogen Receptors

Molecular docking simulations are widely employed to predict the binding poses and affinities of ligands to target proteins. Studies have utilized docking to analyze the interactions of Z-Toremifene and related compounds with ERα and ERβ frontiersin.orgrjptonline.orgrjptonline.orgdergipark.org.trresearchgate.net. These simulations typically involve placing the ligand into the known binding pocket of the receptor and evaluating the resulting binding energy.

Calculated binding energies for Z-Toremifene with ERα have ranged from approximately -8.9 kcal/mol rjptonline.orgrjptonline.org to lower values in other studies frontiersin.org, indicating favorable and spontaneous interactions frontiersin.org. Docking analyses have identified key interactions, including hydrophobic interactions and π-π stacking, between Z-Toremifene and ER residues frontiersin.orgrjptonline.org. Some docking studies suggest that Z-Toremifene may form more stable complexes with breast cancer receptors compared to tamoxifen, based on docking scores dergipark.org.tr.

Table 1: Comparative Binding Energies of SERMs with ERα (kcal/mol)

| Compound | Binding Energy (kcal/mol) | Source |

| Estradiol | -10.1 | rjptonline.orgrjptonline.org |

| Raloxifene | -9.8 | rjptonline.orgrjptonline.org |

| Tamoxifen | -9.6 | rjptonline.orgrjptonline.org |

| Z-Toremifene | -8.9 | rjptonline.orgrjptonline.org |

Molecular Dynamics Simulations to Elucidate Receptor Interactions

Molecular dynamics (MD) simulations extend docking studies by modeling the temporal evolution of molecular systems. These simulations are crucial for understanding the dynamic behavior of ligand-receptor complexes and the stability of their interactions rsc.orgnih.govacs.orgnih.gov.

MD simulations of Z-Toremifene-ER complexes have revealed that the compound maintains stable contact within the binding pocket throughout extended simulation periods rsc.orgacs.org. By analyzing these dynamic trajectories, researchers can gain deeper insights into the conformational changes induced by Z-Toremifene binding and the precise nature of the molecular forces governing these interactions rsc.orgfrontiersin.orgnih.govacs.orgnih.gov. These simulations have also been used to investigate conformational differences between Z-Toremifene and tamoxifen, attributing them to structural variations like the chlorine atom frontiersin.org.

Homology Modeling for Receptor Structures

Research Methodologies and Advanced Techniques for Z Toremifene Gtx 006 Analysis

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are fundamental for characterizing the interaction of SERMs with their target, the estrogen receptor (ER). Z-Toremifene binds to estrogen receptors, competitively inhibiting the binding of estradiol (B170435). Studies have quantified its affinity for both ERα and ERβ. Toremifene (B109984) exhibits a binding affinity to human ERα of approximately 20.3 ± 0.1 nM and to ERβ of 15.4 ± 3.1 nM wikipedia.org. Compared to estradiol, toremifene has an affinity about 5% that of estradiol nih.gov. Notably, toremifene demonstrates greater selectivity for ERα over ERβ, a characteristic that distinguishes it from some other SERMs mdpi.com. Furthermore, its metabolites, such as 4-hydroxytoremifene (B1666333), can also bind to the ER, with 4-hydroxytoremifene showing significantly higher antiestrogenic potency in vitro wikipedia.org.

Table 1: Estrogen Receptor Binding Affinity of Toremifene and Key Metabolites

| Compound | Target | Affinity (Ki, nM) | Relative Affinity (vs. Estradiol) | Notes |

| Toremifene | ERα | 20.3 ± 0.1 | ~5% | More selective for ERα than ERβ mdpi.com |

| Toremifene | ERβ | 15.4 ± 3.1 | ~5% | |

| Estradiol | ERα/β | Reference | 100% | Natural ligand |

| N-desmethyltoremifene | ERα/β | Not specified in data | 3-5% | Metabolite wikipedia.org |

| 4-Hydroxytoremifene | ERα/β | Not specified in data | 64-158% | Metabolite wikipedia.org; ~100-fold higher in vitro antiestrogenic potency |

Note: Relative affinity is based on percentage of estradiol's affinity where specified. Direct Ki values for metabolites were not consistently available across all sources.

Cell-Based Functional Assays (e.g., Reporter Assays, Proliferation Assays, Apoptosis Assays)

Cell-based functional assays are critical for evaluating the biological consequences of Z-Toremifene's interaction with estrogen receptors, including its effects on cell proliferation and survival. Z-Toremifene exhibits potent antiestrogenic activity, leading to the inhibition of proliferation in estrogen receptor-positive cancer cell lines. For instance, in vitro studies using anaplastic thyroid carcinoma cell lines, some of which lacked estrogen receptor expression, demonstrated a dose-dependent antitumor effect with IC50 values ranging from 20.1 to 58.5 µM nih.gov. Toremifene has also shown antiproliferative activity against human MDA-MB-231 cells, as assessed by MTT assays adooq.com. Beyond inhibiting proliferation, Z-Toremifene may also induce apoptosis and regulate oncogene expression and growth factors, contributing to its antitumor effects nih.goveuropa.eunih.gov. Techniques such as MTT assays, reporter gene assays, and specific apoptosis assays (e.g., caspase activation assays) are routinely employed to quantify these cellular responses nuvisan.combdbiosciences.compromega.comnih.govthermofisher.com.

Table 2: In Vitro Anti-proliferative Activity of Toremifene

| Cell Line | Assay Type | IC50 Range (µM) | Notes |

| Anaplastic Thyroid Carcinoma (10 lines) | In vitro studies | 20.1 - 58.5 | Dose-dependent effect; 9 lines lacked ER expression nih.gov |

| Human MDA-MB-231 cells | MTT assay | Not specified | Antiproliferative activity demonstrated adooq.com |

| MCF-7 breast cancer cells | In vitro studies | Not specified | Growth inhibition observed; can be reversed by estradiol at low concentrations, cytotoxic at high concentrations nih.gov |

Gene Expression Analysis (e.g., qRT-PCR, Microarray, RNA Sequencing)

Gene expression profiling is instrumental in dissecting the molecular mechanisms underlying Z-Toremifene's actions. Techniques such as quantitative reverse transcriptase PCR (qRT-PCR), microarrays, and RNA sequencing (RNA-seq) are employed to identify changes in gene expression patterns induced by the compound mdpi.comfrontiersin.org. qRT-PCR offers high sensitivity and accuracy for quantifying specific gene transcripts nih.gov. Microarrays allow for the simultaneous quantification of thousands of genes, providing a broad overview of transcriptional changes frontiersin.org. RNA-seq, with its higher throughput and ability to detect novel transcripts, offers a more comprehensive view of the transcriptome, aiding in the discovery of new therapeutic targets and biomarkers mdpi.comfrontiersin.org. These technologies collectively help in understanding how Z-Toremifene influences cellular pathways, including those related to oncogene expression and growth factor signaling nih.goveuropa.eu.

Proteomic Approaches (e.g., Western Blotting, Mass Spectrometry-based Techniques for Protein Identification)

While specific proteomic studies on Z-Toremifene are not extensively detailed in the provided search results, proteomic techniques such as Western blotting and mass spectrometry are crucial for validating gene expression changes at the protein level and identifying direct protein targets. These methods can reveal alterations in protein abundance, post-translational modifications, and protein-protein interactions that are modulated by Z-Toremifene. Understanding these protein-level changes is essential for a complete picture of the drug's mechanism, particularly in relation to its impact on growth factors and cell cycle regulators.

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques, such as PET (Positron Emission Tomography) or SPECT (Single-Photon Emission Computed Tomography), are valuable tools in preclinical research for assessing the biodistribution, target engagement, and efficacy of drugs like Z-Toremifene in living animal models. While specific imaging studies for Z-Toremifene are not detailed in the provided snippets, these techniques can visualize drug uptake in target tissues (e.g., tumors) and assess the physiological changes induced by the compound, providing spatial and temporal insights into its action.

Bioinformatics and Computational Biology in Pathway Analysis

Bioinformatics and computational biology play a pivotal role in analyzing the vast datasets generated by high-throughput techniques like RNA sequencing. These computational approaches are used to identify differentially expressed genes, construct gene co-expression networks, and map affected biological pathways mdpi.complos.org. By integrating and analyzing omics data, researchers can uncover complex signaling cascades, identify key regulatory nodes, and gain a deeper understanding of Z-Toremifene's mechanism of action, including its potential impact on the gut microbiome, where changes in bacterial abundance have been observed idrblab.net. Computational methods also aid in predicting drug-target interactions and understanding resistance mechanisms.

Compound List:

Z-Toremifene (GTx 006)

Toremifene

Estradiol

N-desmethyltoremifene

4-Hydroxytoremifene

Ospemifene (deaminohydroxytoremifene)

Raloxifene

Fulvestrant

Droloxifene

Idoxifene

Bazedoxifene

Lasofoxifene

Clomifene

Ormeloxifene

Estradiol

Insulin-like growth factor-1 (IGF-1)

Transforming growth factor-beta 1 (TGF-β1)

Estrone

Zearalenol

Future Directions and Emerging Research Avenues for Z Toremifene Gtx 006

Investigation of Z-Toremifene (GTx 006) in New Preclinical Disease Models (e.g., Repurposing Potential)

The established safety profile and known mechanisms of Z-Toremifene make it a candidate for drug repurposing in various disease areas. Beyond breast cancer, Z-Toremifene has shown promise in preclinical models for other conditions. Notably, its antiviral activity against a range of viruses, including Ebola, MERS-CoV, SARS-CoV-1, and SARS-CoV-2, has been demonstrated in vitro medchemexpress.comacs.orgacs.orgnih.govnih.gov. In particular, Z-Toremifene exhibited an IC50 of 3.58 μM against SARS-CoV-2 in cell lines acs.org. Its potential to inhibit viral replication is thought to be independent of ER activity, suggesting broad antiviral applicability acs.orgnih.gov. Additionally, Z-Toremifene has been investigated for its potential in prostate cancer management and osteoporosis prevention drugbank.comwikipedia.orgnih.govcancer.govmedchemexpress.comglpbio.comscbt.com. Preclinical studies in transgenic adenocarcinoma of mouse prostate (TRAMP) mice showed that toremifene (B109984) prevented palpable tumors in 60% of animals when used prophylactically wikipedia.org. Research also indicates Z-Toremifene may have benefits in improving lipid metabolism and bone mineral density in postmenopausal women drugbank.comnih.gov. These findings highlight the significant potential for repurposing Z-Toremifene into new therapeutic applications.

Data Table 6.2.1: Preclinical Antiviral Activity of Toremifene

| Virus | IC50 / EC50 | Reference |

| Ebola Virus | ~1 µM | acs.orgnih.gov |

| MERS-CoV | 12.9 µM | acs.orgnih.gov |

| SARS-CoV-1 | 11.97 µM | acs.orgnih.gov |

| SARS-CoV-2 | 3.58 µM | acs.orgnih.gov |

Advanced SAR and Medicinal Chemistry for Next-Generation Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic profile of Z-Toremifene and developing next-generation analogues. Modifications to the triphenylethylene (B188826) core and side chains have been explored to enhance potency, improve tissue selectivity, and reduce potential side effects wikipedia.orgbioscientifica.com. For example, the chlorine substitution in Z-Toremifene confers distinct steric and electronic properties compared to tamoxifen (B1202), leading to altered ER interactions and potentially enhanced tissue selectivity by impeding coactivator recruitment in non-target tissues . Research into toremifene metabolites, such as 4-hydroxytoremifene (B1666333), has revealed higher affinity for ERs and greater inhibition of MCF-7 cell growth compared to the parent compound, albeit with a weaker intrinsic estrogenic effect nih.gov. Further SAR studies could focus on modifying the side chain, exploring different substitutions on the phenyl rings, or investigating novel chemical scaffolds that retain beneficial activities while mitigating any undesirable effects. The goal is to create analogues with superior efficacy, improved pharmacokinetic properties, and enhanced safety profiles for a wider range of therapeutic applications.

Systems Biology Approaches to Elucidate Complex Biological Networks

Understanding the intricate biological networks influenced by Z-Toremifene is essential for uncovering its full therapeutic potential and identifying new therapeutic targets. Systems biology approaches, including transcriptomics and proteomics, can provide a comprehensive view of how Z-Toremifene impacts cellular pathways. For instance, computational identification of viral targets for toremifene across the SARS-CoV-2 proteome has been conducted, identifying potential interactions with the spike glycoprotein (B1211001) and non-structural protein 14 (NSP14) acs.orgnih.gov. Network-based drug repurposing studies have utilized deep learning methodologies combined with transcriptomic and proteomics data to identify candidate drugs, including toremifene, for COVID-19 acs.orgbohrium.com. These studies aim to map the complex interactions of Z-Toremifene within cellular networks, revealing off-target effects and identifying novel mechanisms of action that could inform drug repurposing strategies or the design of new therapeutic agents.

Development of Predictive Preclinical Models and Biomarkers

The development of robust preclinical models and reliable biomarkers is critical for predicting Z-Toremifene's efficacy and guiding clinical development. Preclinical models that accurately mimic human disease states, such as patient-derived xenografts (PDXs) or humanized mouse models, are crucial for evaluating therapeutic responses and identifying potential resistance mechanisms frontiersin.org. For example, the intratumoral aromatase xenograft model has been used to compare the efficacy of toremifene alone and in combination with other agents in hormone-dependent breast cancer models nih.gov. Furthermore, identifying biomarkers that predict patient response to Z-Toremifene therapy is essential for personalized medicine approaches. While specific predictive biomarkers for Z-Toremifene are still under investigation, research into the role of CYP2D6 genotypes in tamoxifen and toremifene metabolism suggests potential avenues for personalized treatment selection uspharmacist.com. Future research will focus on developing advanced preclinical models and identifying molecular signatures or biomarkers that can predict patient stratification and optimize treatment outcomes for Z-Toremifene across its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and solvent preparation protocols for Z-Toremifene to ensure experimental reproducibility?

- Answer : Z-Toremifene should be stored at 2–8°C in powder form, while solutions in DMSO (10 mM stock) are stable at -80°C for 1 year . For in vivo studies, dissolve 50 μL DMSO stock with 300 μL PEG300, 50 μL Tween 80, and 600 μL ddH₂O to ensure solubility and biocompatibility . Improper storage or solvent selection may degrade the compound, skewing dose-response outcomes.

Q. How do researchers validate the purity and structural integrity of Z-Toremifene batches prior to experimentation?

- Answer : Use HPLC (≥98% purity) and cross-check spectral data (e.g., SMILES:

OC(=O)CC(O)(CC(O)=O)C(O)=O.CN (C)CCOc1ccc(cc1)C(=C(\CCCl)c2ccccc2)\c3ccccc3) to confirm molecular identity . Certificates of Analysis (COA) from suppliers should include batch-specific chromatograms and mass spectrometry results .

Q. What are the standard cell lines and assays for evaluating Z-Toremifene’s antiestrogenic activity?

- Answer : Use estrogen receptor (ER)-positive breast cancer lines like MCF7 and T47D for in vitro studies. Assays include:

- Cell-based ELISA to quantify ER modulation .

- Dose-response curves (IC₅₀: 1±0.3 μM for SERM activity) to compare efficacy against tamoxifen .

Advanced Research Questions

Q. How can researchers resolve contradictions in Z-Toremifene’s reported efficacy across preclinical studies?

- Answer : Conduct meta-analyses of dose ranges, ER subtype selectivity (ESR1 vs. ESR2 ), and experimental conditions (e.g., serum-free vs. serum-containing media). Use sensitivity analysis to identify confounding variables, such as solvent interactions (DMSO >10 mg/mL may alter membrane permeability ). Align reporting with WHO cancer treatment guidelines (e.g., standardized toxicity grading and response criteria) .

Q. What methodological strategies improve the reliability of Z-Toremifene’s in vivo pharmacokinetic data?

- Answer :

- Triangulate data from LC-MS plasma assays, tissue distribution studies, and metabolite profiling.

- Control for interspecies variability (e.g., cytochrome P450 metabolism differences) by using humanized mouse models.

- Apply compartmental modeling to estimate bioavailability and half-life, referencing WHO guidelines for pharmacokinetic reporting .

Q. How should researchers design experiments to investigate Z-Toremifene’s off-target effects in non-cancer models?

- Answer :

- Use CRISPR-Cas9 screening to identify unintended gene targets (e.g., GPCRs or kinases).

- Pair transcriptomic profiling (RNA-seq) with functional assays (e.g., calcium flux for GPCR activity).

- Validate findings using isothermal titration calorimetry (ITC) to measure binding affinities for non-ER targets .

Data Analysis & Reporting

Q. What statistical methods are critical for analyzing Z-Toremifene’s dose-response data in heterogeneous cell populations?

- Answer :

- Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values .

- Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare treatment groups. Avoid data redundancy by separating tabular dose-response data from graphical summaries .

Q. How can researchers ensure compliance with GDPR or IRB requirements when using patient-derived data in Z-Toremifene studies?

- Answer :

- Anonymize data by removing direct identifiers (e.g., names, birthdates) and encrypting datasets.

- Obtain explicit consent for secondary use of biological samples.

- Document compliance in a Data Management Plan (DMP) , including storage protocols and access controls .

Tables for Reference

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 405.96 g/mol | |

| SERM IC₅₀ | 1 ± 0.3 μM | |

| Solubility (DMSO) | >10 mg/mL | |

| Storage (Powder) | -20°C for 3 years |

| Experimental Design Checklist |

|---|

| ☐ Validate compound purity via HPLC |

| ☐ Use ER-positive cell controls (MCF7/T47D) |

| ☐ Align toxicity reporting with WHO standards |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。